molecular formula C13H14N2O4 B588559 DMABA-d4 NHS Ester

DMABA-d4 NHS Ester

Cat. No.: B588559
M. Wt: 266.29 g/mol
InChI Key: FNGFZOAQGYOQTG-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of DMABA-d4 NHS Ester is the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl groups .

Mode of Action

This compound chemically reacts with the primary amine groups of PE . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Biochemical Pathways

The interaction of this compound with PE affects the biochemical pathways of fatty acid synthesis. The compound’s action on PE lipids can lead to changes in the distribution of PE lipids and the formation of novel PE lipid products .

Pharmacokinetics

This compound is a deuterium-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound’s action is the detection of all PE subclasses labeled with DMABA . This allows for the observation of changes in the distribution of PE lipids and the formation of novel PE lipid products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and storage conditions . These factors can affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMABA-d4 NHS ester involves the reaction of 4-(dimethylamino)benzoic acid-d4 with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an anhydrous solvent like dimethylformamide or dichloromethane under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring the stability of the product during storage and transportation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMABA-d4 NHS ester is unique due to its deuterium labeling, which provides a distinct mass shift in mass spectrometry analysis. This allows for more accurate quantification and differentiation of lipid species compared to its non-deuterated counterparts .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGFZOAQGYOQTG-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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